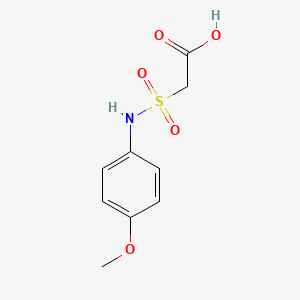

4-Methoxyanilinosulfonyl acetic acid

説明

4-Methoxyanilinosulfonyl acetic acid is a sulfonamide derivative characterized by a methoxy-substituted aniline group linked to an acetic acid moiety via a sulfonyl bridge. Its structure comprises a 4-methoxyphenylamine (4-methoxyaniline) group connected to a sulfonyl group (–SO₂–), which is further bonded to the α-carbon of acetic acid. The sulfonamide group enhances stability and bioavailability, while the methoxy substituent influences electronic and steric properties, modulating reactivity and binding affinity .

特性

分子式 |

C9H11NO5S |

|---|---|

分子量 |

245.25 g/mol |

IUPAC名 |

2-[(4-methoxyphenyl)sulfamoyl]acetic acid |

InChI |

InChI=1S/C9H11NO5S/c1-15-8-4-2-7(3-5-8)10-16(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

InChIキー |

CZBZVNAILADCIC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities of 4-methoxyanilinosulfonyl acetic acid to other acetic acid derivatives are critical for understanding its unique properties. Below is a comparative analysis of key analogs:

4-(Methylsulfonyl)phenylacetic Acid

- Structure : Features a methylsulfonyl group (–SO₂CH₃) attached to the phenyl ring, directly linked to acetic acid.

- Molecular Formula : C₉H₁₀O₄S (MW: 214.24 g/mol).

- Key Differences: Lacks the anilinosulfonyl bridge; the sulfonyl group is bonded to the phenyl ring instead of an amine.

- Applications : Used as a reference impurity in the synthesis of etoricoxib (a COX-2 inhibitor), highlighting its relevance in NSAID quality control .

- Research Findings: Exhibits higher thermal stability compared to 4-methoxyanilinosulfonyl acetic acid due to the absence of the labile N–H bond in the sulfonamide group .

4-Methoxyphenylacetic Acid (Homoanisic Acid)

- Structure : Methoxy-substituted phenyl group attached to acetic acid without a sulfonamide linkage.

- Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol).

- Key Differences : Simpler structure lacking the sulfonyl group; reduced acidity (pKa ~4.7) compared to sulfonamide derivatives.

- Applications : Intermediate in fragrance synthesis and agrochemicals. Used in studying microbial acetic acid production pathways .

- Research Findings : Shows lower membrane permeability in bacterial models than sulfonamide analogs due to reduced polarity .

(4-Methoxyphenylselenyl)acetic Acid

- Structure : Selenium analog with a –Se– bridge replacing the sulfonyl group.

- Molecular Formula : C₉H₁₀O₃Se (MW: 261.14 g/mol).

- Key Differences : Selenium’s larger atomic radius and lower electronegativity alter redox reactivity and bond stability.

- Applications : Investigated in antioxidant and anticancer research due to selenium’s radical-scavenging properties .

- Research Findings : Higher cytotoxicity in cancer cell lines compared to sulfur analogs, attributed to selenium’s pro-oxidant effects .

2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid

- Structure : Hydroxy and methoxy substituents on the phenyl ring; lacks sulfonamide.

- Molecular Formula : C₉H₁₀O₄ (MW: 182.18 g/mol).

- Key Differences: Presence of a phenolic –OH group increases acidity (pKa ~2.8) and hydrogen-bonding capacity.

- Applications : Metabolite in lignin degradation; precursor in vanillin synthesis .

- Research Findings: Demonstrates higher solubility in aqueous media than 4-methoxyanilinosulfonyl acetic acid, favoring biological applications .

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa | Applications |

|---|---|---|---|---|---|

| 4-Methoxyanilinosulfonyl acetic acid | C₉H₁₁NO₅S | 245.25 | Sulfonamide, methoxy, acetic acid | ~3.2 | Pharmaceutical intermediates |

| 4-(Methylsulfonyl)phenylacetic acid | C₉H₁₀O₄S | 214.24 | Methylsulfonyl, acetic acid | ~1.9 | NSAID impurity standard |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Methoxy, acetic acid | ~4.7 | Fragrance synthesis, agrochemicals |

| (4-Methoxyphenylselenyl)acetic acid | C₉H₁₀O₃Se | 261.14 | Selenyl, methoxy, acetic acid | ~2.5 | Antioxidant research |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | Phenolic –OH, methoxy, acetic acid | ~2.8 | Lignin metabolite, vanillin precursor |

Key Research Insights

- Sulfonamide vs. Selenyl Analogs: Sulfonamide derivatives like 4-methoxyanilinosulfonyl acetic acid exhibit superior hydrolytic stability compared to selenium-containing analogs, making them preferable for drug development .

- Role of Methoxy Substituents : The methoxy group in all compared compounds enhances lipophilicity, influencing membrane penetration and target binding. However, its position (para vs. ortho) modulates steric effects and electronic distribution .

- Acidity and Solubility: Sulfonamide and phenolic –OH groups significantly lower pKa values, increasing water solubility and bioavailability compared to non-ionizable analogs like 4-methoxyphenylacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。